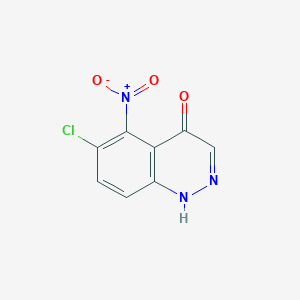

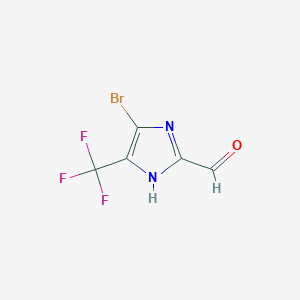

1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-

Overview

Description

1H-Indole-3-carbaldehyde and its derivatives, including 5-bromo-2-methyl-, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives play a significant role in Multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has captivated chemists for over a century, leading to the development of numerous methods for constructing the indole nucleus. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting nine strategic approaches based on the final bond formed in the indole ring. This classification aids in understanding the synthesis of complex indoles and could be relevant for synthesizing specific derivatives like "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Taber & Tirunahari, 2011).

Cascade Reactions for Indole Functionalization

Indoles can be transformed into carbazoles through palladium-catalyzed cascade reactions involving C–H bond activation, as reviewed by Dinda, Bhunia, and Jana (2020). This method facilitates the synthesis of fused aromatic systems, highlighting the potential for creating complex indole derivatives with specific functional groups, which may include "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Dinda, Bhunia, & Jana, 2020).

Biological Applications of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities. Ali et al. (2013) review the preparation, importance, and medicinal application of indoles and indazoles, highlighting their antibacterial, anticancer, and anti-inflammatory properties among others. This underscores the potential for "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" to serve as a key intermediate in the development of pharmacologically active molecules (Ali, Dar, Pradhan, & Farooqui, 2013).

Indole Umpolung and C2-Functionalization

The review by Deka, Deb, and Baruah (2020) focuses on the C2 umpolung of indoles, a strategy that reverses the typical electronic demand of indole's C2 position, allowing it to act as an electrophile. This method opens new avenues for the functionalization of indoles at the C2 position, possibly facilitating the synthesis of "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Deka, Deb, & Baruah, 2020).

Hepatic Protection Roles of Indole Derivatives

Wang et al. (2016) review the protective effects of indole-3-carbinol (I3C) and its derivatives on chronic liver injuries, demonstrating the therapeutic potential of indole derivatives in hepatic protection. This indicates the broader relevance of indole chemistry in developing compounds with significant biological activities, which may extend to derivatives like "1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-" (Wang, Cheng, Liu, Wang, & Jiang, 2016).

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain proteins .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against certain viruses .

Properties

IUPAC Name |

5-bromo-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRWYBZDMNUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B3246402.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B3246406.png)

![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3246459.png)

![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)